Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2173992-27-1
VCID: VC11676998
InChI: InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
SMILES: CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.: 2173992-27-1

Cat. No.: VC11676998

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate - 2173992-27-1

Specification

CAS No. 2173992-27-1
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Standard InChI Key CFKBRQLBFVSEBV-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol . Its structure comprises a 2-azaspiro[3.3]heptane ring system, where the nitrogen atom is substituted with a tert-butyl carbamate group. The sixth position of the spirocyclic framework is functionalized with a 2-ethoxy-2-oxoethyl moiety, introducing both ester and alkyl chain diversity (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number2173992-27-1
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
MDL NumberMFCD31567449
Storage Conditions2–8°C, sealed, dry environment

Stereochemical Considerations

The spiro[3.3]heptane system imposes conformational constraints, reducing rotational freedom and enhancing binding selectivity in drug candidates. Computational modeling suggests that the ethoxy-oxoethyl side chain adopts a pseudo-equatorial orientation, minimizing steric clashes with the tert-butyl group .

Synthesis and Manufacturing

StepReagents/ConditionsYield
SpirocyclizationTiCl₄, CH₂Cl₂, −78°C to RT62%
Ethoxy-oxoethylationEthyl acrylate, DBU, THF45%
Boc ProtectionBoc₂O, DMAP, CH₃CN88%

Purification and Characterization

Purification typically employs flash chromatography (silica gel, ethyl acetate/heptane gradients), followed by recrystallization from ethanol/water mixtures . Structural confirmation is achieved via NMR (¹H, ¹³C), HRMS, and IR spectroscopy, with characteristic signals for the ester carbonyl (~1740 cm⁻¹) and carbamate C=O (~1695 cm⁻¹) .

Applications in Pharmaceutical Chemistry

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound’s spirocyclic core mimics natural product scaffolds, enabling its use in synthesizing kinase inhibitors and GPCR modulators. For example, it has been employed in the preparation of PARP-1 inhibitors for oncology therapeutics, where the rigid structure enhances target binding affinity .

Drug Discovery and Mechanism Studies

Researchers utilize this compound to study stereoelectronic effects in enzyme-substrate interactions. Its ethoxy-oxoethyl side chain serves as a handle for further derivatization, enabling SAR (structure-activity relationship) studies without destabilizing the spirocyclic framework .

Table 3: Potential Derivatives and Biological Activities

DerivativeTarget EnzymeIC₅₀ (nM)
Hydroxamate analogHDAC612.3
Amide-linked sulfonamideCarbonic anhydrase IX8.7

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the tert-butyl carbamate group undergoing thermolytic cleavage .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.42–3.35 (m, 2H, spiro-CH₂), 1.47 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.8 (C=O ester), 155.2 (C=O carbamate), 79.6 (C(CH₃)₃).

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